molecular formula C7H11BrN4O2 B13076297 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13076297
M. Wt: 263.09 g/mol
InChI Key: HIYPBPIACMLHNZ-UHFFFAOYSA-N
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Description

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is a synthetic organic compound characterized by the presence of a triazole ring substituted with an amino and bromo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium thiolate or sodium azide under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding hydrogen-substituted compound.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.

    Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The triazole ring can also engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-5-chloro-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
  • 3-(3-Amino-5-fluoro-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
  • 3-(3-Amino-5-iodo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid

Uniqueness

The presence of the bromo group in 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs

Biological Activity

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₈H₁₄BrN₄O₂
  • Molecular Weight : 263.13 g/mol
  • CAS Number : 1872743-55-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to inhibit various bacterial strains effectively, including both Gram-positive and Gram-negative bacteria. The presence of halogen substitutions (like bromine) enhances the antimicrobial efficacy by increasing lipophilicity and membrane permeability .

Anticancer Properties

Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with specific signaling pathways involved in tumor growth has been noted. For example, triazole-based compounds have been reported to inhibit Class I PI3-kinase enzymes, which play a crucial role in cancer cell survival and proliferation .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : Targeting key enzymes in metabolic pathways.
  • Cell Cycle Interference : Disrupting normal cell cycle progression in cancer cells.
  • Apoptosis Induction : Promoting programmed cell death in malignant cells.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structural features:

  • Study on Triazole Derivatives :
    • A series of 3-(1H-1,2,4-triazol-1-yl) derivatives were synthesized and evaluated for their inhibitory effects on Bcr-Abl kinase, a target in chronic myeloid leukemia (CML). The most potent derivatives showed IC₅₀ values in the low nanomolar range .
  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial activity of various triazole compounds against clinical strains of Staphylococcus aureus, revealing significant inhibition at concentrations as low as 12.5 μg/mL .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInhibition of Bcr-Abl kinase
Enzyme InhibitionTargeting Class I PI3K
Apoptosis InductionInduction of programmed cell death

Properties

Molecular Formula

C7H11BrN4O2

Molecular Weight

263.09 g/mol

IUPAC Name

3-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C7H11BrN4O2/c1-7(2,4(13)14)3-12-5(8)10-6(9)11-12/h3H2,1-2H3,(H2,9,11)(H,13,14)

InChI Key

HIYPBPIACMLHNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C(=NC(=N1)N)Br)C(=O)O

Origin of Product

United States

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